3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
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Overview
Description
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid, also known as Dihydroisoferulic Acid, is a phenolic compound that can be found naturally in various fermented foods. It is a derivative of hydroxycinnamic acid and is known for its high antioxidant activity. This compound is often used as a biomarker for the consumption of certain foods and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid often involves microbial transformation of dietary polyphenols. This method leverages the natural metabolic processes of certain bacteria to convert precursor compounds into the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically with catalysts like palladium on charcoal.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on charcoal.
Solvents: Dimethyl sulfoxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the fully saturated hydroxycinnamic acid derivatives.
Scientific Research Applications
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of certain foods and is used in studies related to dietary intake and metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetic formulations
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory mediators like prostaglandin E2 by interfering with the cyclooxygenase pathway.
Metabolic Pathways: Involved in the metabolism of dietary polyphenols, contributing to their health benefits.
Comparison with Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid): Known for its antioxidant properties but differs in its unsaturated side chain.
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid: Another phenolic acid with similar antioxidant activities but different metabolic pathways
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
InChI Key |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
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